molecular formula C19H18N4O2S B2744530 2-(allylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627046-01-9

2-(allylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2744530
CAS No.: 627046-01-9
M. Wt: 366.44
InChI Key: XQWNKGPHUHCVGM-UHFFFAOYSA-N
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Description

2-(allylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex heterocyclic compound known for its unique molecular structure and versatile applications in various scientific fields. This compound comprises multiple rings fused together, including pyridine and quinoline derivatives, which bestow it with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(allylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions. One common route starts with the reaction between pyridine-4-carboxylic acid and aniline derivatives, followed by cyclization and allylthio group incorporation. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: On an industrial scale, the production of this compound often employs flow chemistry techniques, which offer better control over reaction conditions and scalability. Continuous flow reactors allow precise temperature management, efficient mixing, and reduced reaction times, making the process more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-(allylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can undergo a variety of chemical reactions including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions might involve halogens or nucleophiles under acidic or basic conditions.

Major Products: Major products from these reactions vary but typically include derivatives with modified substituents on the pyridine or quinoline rings, enhancing their functionality for further applications.

Scientific Research Applications

2-(allylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione finds extensive use in scientific research due to its chemical versatility. In chemistry, it's a valuable intermediate for synthesizing other complex molecules. In biology, it's investigated for its potential as an enzyme inhibitor or a ligand for receptors. Medicinally, this compound is explored for its therapeutic potential, including anti-cancer and anti-inflammatory properties. Industrially, it's used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(allylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction often leads to inhibition or modulation of biological pathways. The compound's pyridine and quinoline rings enable it to bind effectively to these targets, disrupting their normal function and leading to the desired therapeutic or chemical outcome.

Comparison with Similar Compounds

Compared to similar compounds, 2-(allylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione stands out due to its unique allylthio group, which enhances its reactivity and biological activity. Similar compounds might include derivatives of pyridine, quinoline, and other heterocycles, but the distinct combination of these rings in this compound provides it with a unique set of properties and applications.

Properties

IUPAC Name

2-prop-2-enylsulfanyl-5-pyridin-4-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-2-10-26-19-22-17-16(18(25)23-19)14(11-6-8-20-9-7-11)15-12(21-17)4-3-5-13(15)24/h2,6-9,14H,1,3-5,10H2,(H2,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWNKGPHUHCVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=NC=C4)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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